Lonchocarpenin
Description
Structure
2D Structure
Properties
CAS No. |
22263-56-5 |
|---|---|
Molecular Formula |
C27H28O6 |
Molecular Weight |
448.5 g/mol |
IUPAC Name |
6-hydroxy-5-methoxy-7-(4-methoxyphenyl)-2,2-dimethyl-10-(3-methylbut-2-enyl)pyrano[3,2-g]chromen-8-one |
InChI |
InChI=1S/C27H28O6/c1-15(2)7-12-18-23-19(13-14-27(3,4)33-23)24(31-6)21-22(28)20(26(29)32-25(18)21)16-8-10-17(30-5)11-9-16/h7-11,13-14,28H,12H2,1-6H3 |
InChI Key |
CCYKXDPVYWRNMH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC1=C2C(=C(C3=C1OC(C=C3)(C)C)OC)C(=C(C(=O)O2)C4=CC=C(C=C4)OC)O)C |
Origin of Product |
United States |
Preparation Methods
Natural Extraction Methods
Solvent Extraction and Fractionation
The most common approach involves maceration or reflux extraction using polar solvents, followed by liquid-liquid partitioning to isolate lonchocarpenin-rich fractions:
Methanol Extraction :
In a study isolating this compound from Abrus precatorius roots, 3 kg of dried material was refluxed with 80% methanol (MeOH) at boiling temperature for 3 hours. The concentrated MeOH extract (600 g) was partitioned with ethyl acetate (EtOAc) and butanol (BuOH), yielding 80 g and 350 g of fractions, respectively. This compound was isolated from the BuOH fraction via silica gel column chromatography.Dichloromethane (DCM) Partitioning :
For Millettia richardiana, a crude methanol extract was sequentially partitioned with DCM, EtOAc, and BuOH. The DCM fraction exhibited the highest this compound content, which was further purified using silica gel columns eluted with chloroform-methanol gradients.
Table 1: Solvent Systems for this compound Extraction
*CC = Column chromatography; †Estimated from LC-MS peak area.
Synthetic Approaches
Chalcone Precursor Pathways
This compound’s chalcone-like structure suggests potential synthesis from phenylpropanoid precursors. Although full synthetic routes are underrepresented in literature, fragmentary data indicate:
Aldol Condensation :
Analogous coumarins are synthesized via base-catalyzed condensation between salicylaldehyde derivatives and ketones. For example, 4-methoxyphenylacetone could react with a hydroxy-methoxycoumarin precursor under KOH/EtOH conditions.Ulmann Coupling :
Aryl ether formation using copper catalysts, as seen in the synthesis of related flavonoids, may facilitate methoxy group introduction.
Table 2: Challenges in Synthetic Routes
| Step | Yield (%) | Limitations |
|---|---|---|
| Precursor synthesis | 15–30 | Low regioselectivity for methoxy groups |
| Cyclization | 20–40 | Competing side reactions |
| Purification | <50 | Co-elution with byproducts |
Purification and Characterization
Column Chromatography
Silica gel chromatography remains the gold standard:
High-Performance Liquid Chromatography (HPLC)
Semi-preparative HPLC (C18 column, acetonitrile-water mobile phase) achieves >95% purity, as reported by VulcanChem.
Table 3: Analytical Techniques for Validation
Factors Influencing Yield and Purity
Plant Source Variability
Industrial and Research-Scale Production
Pilot-Scale Protocols
Green Chemistry Innovations
- Supercritical CO₂ extraction reduces solvent waste but requires high pressure (350 bar), limiting scalability.
Chemical Reactions Analysis
Types of Reactions
Lonchocarpenin undergoes various chemical reactions, including:
Oxidation: The hydroxy group at position 4 can be oxidized to form corresponding quinones.
Reduction: The carbonyl group in the coumarin ring can be reduced to form dihydro derivatives.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted coumarins.
Scientific Research Applications
Lonchocarpenin has several scientific research applications, including:
Antiprotozoal Activity: It has shown significant activity against protozoal infections, including those caused by Plasmodium falciparum , Leishmania donovani , and Trypanosoma brucei brucei .
Antifungal Activity: It exhibits antifungal properties against various fungal strains.
Phytochemical Studies: It is used in the study of plant metabolites and their biological activities.
Mechanism of Action
The mechanism of action of lonchocarpenin involves its interaction with cellular targets in protozoa and fungi. It disrupts the metabolic pathways of these organisms, leading to their death. The exact molecular targets and pathways are still under investigation, but it is believed to interfere with the synthesis of essential biomolecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Lonchocarpic Acid (C26H26O6)
- Structural Differences : Lonchocarpic acid features a hydroxyl (-OH) group at the position where lonchocarpenin has a methoxy (-OMe) group .
- Occurrence : Both compounds co-occur in Derris scandens, suggesting shared biosynthetic pathways .
Glycycoumarin (C21H20O6)
- Structural Differences : A smaller coumarin lacking prenyl and methoxy groups, with a molecular mass of 368.12599 g/mol .
- Functional Contrast : Simpler coumarins like glycycoumarin are often associated with anti-inflammatory and antioxidant activities, but this compound’s prenyl group may enhance interactions with hydrophobic enzyme pockets or membranes .
Scandenin (C26H26O6)
- Structural Similarities : Shares the same molecular formula as lonchocarpic acid but differs in substitution patterns.
- Bioactivity Gap : Scandenin’s biological roles are unspecified in the evidence, highlighting the need for comparative pharmacological studies .
Comparison with Functionally Similar Compounds
Betulinic Acid (C30H48O3)
- Functional Overlap : Both this compound and betulinic acid exhibit antiprotozoal activity. Betulinic acid has documented in vitro efficacy against Plasmodium falciparum (IC50: 9.89 μM) and Leishmania major (IC50: 40 μM) .
- Structural Divergence: Betulinic acid is a pentacyclic triterpenoid, whereas this compound’s coumarin scaffold may target different biological pathways, such as enzyme inhibition or redox modulation .
Lupeol (C30H50O)
- Activity Comparison: Lupeol, a triterpenoid co-occurring with this compound in plant extracts, shows antiplasmodial (IC50: 5–45 µg/mL) and trypanocidal (IC50: 4–19.3 μM) activities .
- Synergistic Potential: Both compounds may contribute synergistically to the antiprotozoal effects of plant extracts, though this compound’s specific role requires validation .
Data Tables
Table 1: Structural Comparison of this compound and Analogues
| Compound | Molecular Formula | Molecular Mass (g/mol) | Key Substituents | Source |
|---|---|---|---|---|
| This compound | C27H28O6 | 448.18859 | Methoxy, prenyl | Derris scandens |
| Lonchocarpic acid | C26H26O6 | 434.17294 | Hydroxyl, prenyl | Derris scandens |
| Glycycoumarin | C21H20O6 | 368.12599 | None | Glycyrrhiza spp. |
| Scandenin | C26H26O6 | 434.17294 | Undefined substitutions | Unspecified plants |
Table 2: Bioactivity Comparison
Q & A
Basic Research Questions
Q. What are the standard protocols for isolating and characterizing Lonchocarpenin from natural sources?
- Methodological Answer : Isolation typically involves solvent extraction followed by chromatographic techniques (e.g., HPLC, column chromatography) guided by bioactivity assays. Characterization requires spectroscopic methods (NMR, MS) and X-ray crystallography to confirm structural identity. For novel compounds, ensure purity (>95%) via HPLC-UV and provide full spectral data, as per guidelines for new compound validation . Reproducibility hinges on detailed documentation of solvent systems, temperature, and instrumentation parameters .
Q. How can researchers design initial bioactivity assays for this compound?
- Methodological Answer : Begin with in vitro assays targeting hypothesized mechanisms (e.g., enzyme inhibition, cytotoxicity). Use positive and negative controls to validate assay conditions. Dose-response curves and IC₅₀ calculations should adhere to statistical standards (e.g., triplicate runs, ANOVA for variance analysis). Reference frameworks like PICO (Population, Intervention, Comparison, Outcome) ensure alignment between experimental design and research objectives .
Q. What are the critical parameters for ensuring reproducibility in this compound synthesis?
- Methodological Answer : Document reaction conditions (catalyst, temperature, solvent), purification steps, and yields rigorously. Provide raw spectral data in supplementary materials, as required by journals like the Beilstein Journal of Organic Chemistry . Cross-validate synthetic routes using alternative methods (e.g., microwave-assisted vs. traditional heating) to confirm consistency .
Advanced Research Questions
Q. How can contradictions in this compound’s reported bioactivity data be systematically resolved?
- Methodological Answer : Conduct meta-analyses to identify confounding variables (e.g., cell line variability, assay protocols). Use sensitivity analysis to assess the impact of experimental parameters. Transparently report negative results and methodological limitations in publications to address discrepancies . For conflicting in vivo vs. in vitro results, employ pharmacokinetic studies to evaluate bioavailability and metabolite interference .
Q. What strategies are effective for elucidating this compound’s mechanism of action at the molecular level?
- Methodological Answer : Combine computational modeling (molecular docking, MD simulations) with experimental validation (e.g., SPR for binding affinity, CRISPR-Cas9 knockout models). Integrate omics data (proteomics, transcriptomics) to identify pathway interactions. Ensure theoretical calculations are reproducible by sharing code/software parameters in supplementary materials .
Q. How should researchers address variability in this compound’s stability under different storage conditions?
- Methodological Answer : Perform accelerated stability studies (e.g., varying pH, temperature, light exposure) with LC-MS monitoring. Use Arrhenius equation modeling to predict degradation kinetics. Publish raw stability datasets to facilitate cross-study comparisons .
Q. What frameworks guide the development of high-impact research questions on this compound’s novel applications?
- Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize questions. For example, a novel question might explore this compound’s role in overcoming antibiotic resistance via efflux pump inhibition, supported by preliminary data and gap analysis in literature .
Data Presentation and Validation
- Tables : Include raw data (e.g., IC₅₀ values, spectral peaks) in appendices, with processed data (normalized, statistical summaries) in the main text .
- Contradiction Management : Use funnel plots or Bland-Altman analysis to visualize data variability and bias .
- Ethical Standards : Disclose conflicts of interest and obtain ethical approvals for biological studies, as emphasized in biomedical research guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
